molecular formula C14H12O B349326 Deoxybenzoin CAS No. 451-40-1

Deoxybenzoin

Cat. No. B349326
CAS RN: 451-40-1
M. Wt: 196.24g/mol
InChI Key: OTKCEEWUXHVZQI-UHFFFAOYSA-N
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Description

Deoxybenzoin is a chemical compound with the molecular formula C14H12O . It is used as a benzoin derivative and as a photoinitiator in vinyl polymerization . The Deoxybenzoin molecule contains a total of 28 bonds. There are 16 non-H bond(s), 13 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), and 1 ketone(s) (aromatic) .


Synthesis Analysis

The synthesis of Deoxybenzoin involves several steps. For instance, the Friedel-Crafts reaction of 1,3-dimethoxybenzene with phenylacetyl chloride can furnish 2´,4´-dimethoxydeoxybenzoin . After reaction with allyl bromide, it gives 2´,4´-dimethoxy-8-(allyl)-deoxybenzoin . Wacker oxidation can then produce the desired model compound .


Molecular Structure Analysis

The molecular structure of Deoxybenzoin includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of Deoxybenzoin is also called the skeletal formula, which is the standard notation for organic molecules .


Chemical Reactions Analysis

Deoxybenzoin derivatives may undergo a variety of photochemical reactions depending on their substituents . For example, reductive dimerization of pinacol radicals initially formed is predominant with solvents which may easily be dehydrogenated .


Physical And Chemical Properties Analysis

Deoxybenzoin is a yellow powder with a melting point of 68 °C . It is insoluble in water, but moderately soluble in ethanol and isopropanol .

Safety And Hazards

In terms of safety, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing . Avoid ingestion and inhalation, and avoid dust formation . In case of contact, rinse immediately with plenty of water .

Future Directions

The development of Deoxybenzoin has focused on how to overcome the high complete thermal curing temperature and brittleness of the cured material . The integration of Deoxybenzoin moieties into the diisocyanate or polyol component of the polymer structure is found to lower heat release rates and reduce flammability in the absence of any added flame retardant .

properties

IUPAC Name

1,2-diphenylethanone
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InChI

InChI=1S/C14H12O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2
Source PubChem
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InChI Key

OTKCEEWUXHVZQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H12O
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DSSTOX Substance ID

DTXSID6044430
Record name 1,2-Diphenylethanone
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Molecular Weight

196.24 g/mol
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Physical Description

White crystalline solid; [Alfa Aesar MSDS]
Record name Deoxybenzoin
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Product Name

Deoxybenzoin

CAS RN

451-40-1
Record name 2-Phenylacetophenone
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Record name DEOXYBENZOIN
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Synthesis routes and methods I

Procedure details

0.97 mmol of (1-phenylethenyl)oxytrimethylsilane was placed in a 20-ml flask, followed by the addition of 3 ml of pyridine as a solvent. 1.3 mmol of benzenediazonium tetrafluoroborate was added to the flask. The resulting mixture was stirred at 0° C. in a nitrogen atmosphere for 2 hours. The reaction mixture was diluted with diethyl ether and washed with 1.5 N hydrochloric acid, water and a saturated aqueous solution of common salt, successively. The organic phase was dried over magnesium sulfate and distilled under a reduced pressure to remove the solvent. The obtained oily mixture was subjected to silica gel thin-layer chromatography to obtain 0.68 mmol of benzyl phenyl ketone.
Quantity
0.97 mmol
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reactant
Reaction Step One
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1.3 mmol
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reactant
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3 mL
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solvent
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

The benzoin (0.075 mole) was dissolved in 80 ml. of alcohol and 20 g. of tin (20 mesh) was added. The mixture was gently heated and a solution containing 28 ml. of concentrated hydrochloric acid, 0.8 g. of anhydrous cupric sulfate and 0.5 ml. of water was added. The reaction mixture was refluxed until thin layer chromatography no longer detected the presence of starting material. The granular tin was removed by filtration and the filtrate was evaporated to an oil which was diluted with water to 400 ml. and was extracted with chloroform. The organic extract was washed with 5% aqueous sodium carbonate solution (45 ml.×3), with water (45 ml.×2) and with brine; it was dried over anhydrous magnesium sulfate and evaporated to obtain desoxybenzoin.
Quantity
0.075 mol
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reactant
Reaction Step One
[Compound]
Name
alcohol
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reactant
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Name
cupric sulfate
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solvent
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Synthesis routes and methods III

Procedure details

Treatment of p-methoxydeoxybenzoin (32) (FIG. 4) with PCl5 in refluxing benzene provided p-methoxy-α'-chlorostilbene 33 (Nagano, 1955), which underwent Friedel-Crafts conditions with anisole to furnish the triarylethylene 34. The carbonyl group in deoxybenzoin 32 was converted to a gem-dichloride intermediate, using phosphorous pentachloride, and with the subsequent elimination of HCl, the vinyl chloride 33 was obtained. Compound 32 was prepared using Friedel-Crafts conditions involving phenylacetyl chloride and anisole in carbon disulfide and aluminum chloride (BUCK, J. S. AND IDE, W. S. (1932), "The isomeric desoxybenzanisoins", Journal of the American Chemical Society, 54, 3012). Demethylation of 35 was accomplished with EtSH/AlCl3, and 36 was isolated by column chromatography. Drying of phenol 36 at a high temperature resulted in the formation of an indene, which was observed previously (MAGARIAN, R. A., MELTON, S. AND NATARELLI, G. (1972), "2-Chloro-1-phenylindene from 1,1-dichloro-trans-2,3-diphenylcyclopropane", Journal of Pharmaceutical Sciences, 61, 1216). Compound 36 was isolated as the diacetate (37) using column chromatography.
Quantity
0 (± 1) mol
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0 (± 1) mol
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[Compound]
Name
desoxybenzanisoins
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
35
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0 (± 1) mol
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EtSH AlCl3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,120
Citations
HQ Li, Y Luo, R Song, ZL Li, T Yan, HL Zhu - ChemMedChem, 2010 - Wiley Online Library
… In this study, 30 novel deoxybenzoin derivatives were synthesized and screened for their immunosuppressive activity. The immunosuppressive activity of the synthesized compounds …
BY Ryu, S Moon, I Kosif, T Ranganathan, RJ Farris… - Polymer, 2009 - Elsevier
The diepoxide of bishydroxydeoxybenzoin, termed BEDB, was prepared and used as a diepoxide in adhesive formulations with various aromatic diamine cross-linkers. These novel …
Number of citations: 43 www.sciencedirect.com
HQ Li, JY Xue, L Shi, SY Gui, HL Zhu - European journal of medicinal …, 2008 - Elsevier
A series of deoxybenzoin derivatives from genistein were synthesized and their structures were elucidated by 1 H NMR, mass spectral data and micro analyses. The structures of 2, 7 …
Number of citations: 52 www.sciencedirect.com
AK Das, BN Ghosh - Journal of the Chemical Society, Transactions, 1919 - pubs.rsc.org
… of a similar type, namely, deoxybenzoin, was employed. In this case, … interaction of benzaldehyde and deoxybenzoin, both acid … 1-2 Grams of salicylaldehyde and deoxybenzoin …
Number of citations: 5 pubs.rsc.org
U Choudhary, AA Mir, T Emrick - Macromolecules, 2017 - ACS Publications
… deoxybenzoin-based aromatic polyesters that combine the advantageous thermal properties of deoxybenzoin … of bis-allyl ether-substituted deoxybenzoin 2 produced 3,3′-bis-allyl-4,4…
Number of citations: 29 pubs.acs.org
AA Mir, S Wagner, RH Krämer, P Deglmann, T Emrick - Polymer, 2016 - Elsevier
… This would require compatible polymerization chemistry of the deoxybenzoin … deoxybenzoin in the structure are described in this manuscript, as shown in Fig. 1 for deoxybenzoin…
Number of citations: 21 www.sciencedirect.com
S Boonyaketgoson, V Rukachaisirikul… - Phytochemistry …, 2019 - Elsevier
One new deoxybenzoin, named lakoochanoside A (1), and one new flavan, named lakoochanoside B (2), along with 17 known compounds were isolated and identified from the twigs of …
Number of citations: 3 www.sciencedirect.com
KA Ellzey, T Ranganathan, J Zilberman… - …, 2006 - ACS Publications
… deoxybenzoin to diphenylacetylene by flash vacuum pyrolysis at 300−500 C. The temperature range at which deoxybenzoin … To our knowledge, the bisphenol of deoxybenzoin has not …
Number of citations: 106 pubs.acs.org
DW Hill - Journal of the Chemical Society (Resumed), 1936 - pubs.rsc.org
IT is well known that deoxybenzoin condenses with aromatic aldehydes in the presence of both acidic and alkaline reagents (Japp and Klingemann, Ber., 1888, 21, 2934; Knoevenagel …
Number of citations: 0 pubs.rsc.org
AF Magalhães, EG Magalhães, G Trazzi… - Eclética …, 2005 - SciELO Brasil
In this paper we describe the synthesis of 2,4-dimethoxy-8-(propyl-2-one)-deoxybenzoin, a new compound employed as a model for the comparison with the respective spectral data for …
Number of citations: 3 www.scielo.br

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